Cas no 40883-17-8 (H-MET-ILE-OH)

H-MET-ILE-OH 化学的及び物理的性質
名前と識別子
-
- L-Isoleucine,L-methionyl-
- (2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid
- H-MET-ILE-OH
- L-MET-L-ILE
- EINECS 255-129-7
- L-Methionyl-L-isoleucine
- Methionyl-Isoleucine
- N-L-Methionyl-L-isoleucine
- MFCD00038328
- Met-Ile
- Q27144842
- (2S,3S)-2-((S)-2-Amino-4-(methylthio)butanamido)-3-methylpentanoic acid
- 67UNF5G723
- AKOS010420076
- UNII-67UNF5G723
- 40883-17-8
- CHEBI:74704
- SCHEMBL14941274
- DTXSID90193859
- NS00030868
-
- MDL: MFCD00038328
- インチ: InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
- InChIKey: OGGRSJFVXREKOR-CIUDSAMLSA-N
- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](N)CCSC)=O)C(O)=O)C
計算された属性
- せいみつぶんしりょう: 262.13500
- どういたいしつりょう: 262.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 9
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- 密度みつど: 1.143±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(26 g/l)(25ºC)、
- PSA: 117.72000
- LogP: 1.77350
H-MET-ILE-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB476705-1 g |
H-Met-Ile-OH; . |
40883-17-8 | 1g |
€310.50 | 2022-05-19 | ||
TRC | M225268-10mg |
H-MET-ILE-OH |
40883-17-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M225268-100mg |
H-MET-ILE-OH |
40883-17-8 | 100mg |
$ 115.00 | 2022-06-04 | ||
abcr | AB476705-1g |
H-Met-Ile-OH; . |
40883-17-8 | 1g |
€310.50 | 2024-08-03 | ||
TRC | M225268-50mg |
H-MET-ILE-OH |
40883-17-8 | 50mg |
$ 70.00 | 2022-06-04 |
H-MET-ILE-OH 関連文献
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Amit Mahindra,Neha Patel,Nitin Bagra,Rahul Jain RSC Adv. 2014 4 3065
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2. Synthesis of sequential polypeptides containing L-isoleucine for assignment of the far-i.r. band characteristic of isoleucyl in a peptide α-helixRyoichi Katakai,Yasuko Lizuka J. Chem. Soc. Perkin Trans. 1 1985 765
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Taku Yoshiya,Nobuo Yamashita,Shugo Tsuda,Koushou Oohigashi,Shun Masuda,Takafumi Kubodera,Takahito Akashi Org. Biomol. Chem. 2019 17 776
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4. Semisynthesis of mutant cytochromes c replaced by non-natural aromatic amino acid at Phe82 and photoregulation of reduction reaction with 2-mercaptoethanolTakehiko Ueda,Shunsaku Kimura,Yukio Imanishi J. Chem. Soc. Perkin Trans. 1 1994 219
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Zhigao Wang,Cheng Zhang,Tian Zhang,Xingrong Ju,Rong He RSC Adv. 2018 8 40395
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Dan Yue,Dian Zhao,Jun Zhang,Ling Zhang,Ke Jiang,Xin Zhang,Yuanjing Cui,Yu Yang,Banglin Chen,Guodong Qian Chem. Commun. 2017 53 11221
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Maurizio Remelli,Massimiliano Peana,Serenella Medici,Malgorzata Ostrowska,Elzbieta Gumienna-Kontecka,Maria Antonietta Zoroddu Dalton Trans. 2016 45 5151
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Hidekazu Katayama,Hironobu Hojo,Ichiko Shimizu,Yuko Nakahara,Yoshiaki Nakahara Org. Biomol. Chem. 2010 8 1966
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Na Xu,Yaqing Yuan,Chengwu Lan,Wenqi Wei,Lei Meng,Louzhen Fan New J. Chem. 2018 42 10092
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Xinxia Zhang,Li Wang,Zhengxing Chen,Yongfu Li,Xiaohu Luo,Yanan Li Food Funct. 2020 11 871
H-MET-ILE-OHに関する追加情報
Professional Introduction to Compound with CAS No. 40883-17-8 and Product Name H-MET-ILE-OH
Compound with the CAS number 40883-17-8 and the product name H-MET-ILE-OH represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The chemical formula and structural properties of H-MET-ILE-OH make it a promising candidate for further research, particularly in the context of modulating biological pathways and enhancing therapeutic efficacy.
The molecular composition of H-MET-ILE-OH involves a combination of methionine (MET) and isoleucine (ILE) residues, which are essential amino acids commonly found in proteins. The addition of a hydroxyl group (-OH) at a specific position on the molecule introduces unique reactivity and functional properties. This modification allows for greater flexibility in chemical synthesis and potential interactions with biological targets, making H-MET-ILE-OH a versatile compound for various biochemical applications.
In recent years, there has been growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activities while avoiding their limitations. H-MET-ILE-OH fits well within this category, as it combines the structural advantages of amino acids with additional functional groups that enhance its pharmacological properties. The hydroxyl group, in particular, serves as a key site for further chemical modifications, enabling the design of more complex and targeted therapeutic agents.
One of the most compelling aspects of H-MET-ILE-OH is its potential role in modulating enzymatic activities and protein-protein interactions. Research has shown that peptidomimetics can effectively interfere with disease-causing pathways by binding to specific enzymes or receptors. For instance, studies have demonstrated that compounds similar to H-MET-ILE-OH can inhibit the activity of proteases involved in inflammation and cancer progression. This capability makes H-MET-ILE-OH a valuable tool for developing novel anti-inflammatory and anticancer therapies.
The synthesis of H-MET-ILE-OH involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the molecule with precision. These methods allow for the introduction of functional groups at specific positions, ensuring that the final product retains its intended biological activity. The synthetic pathways also emphasize scalability, which is crucial for industrial production and clinical application.
Recent advancements in computational chemistry have further enhanced the understanding of H-MET-ILE-OH's interactions with biological targets. Molecular docking simulations and dynamic simulations have been used to predict how H-MET-ILE-OH binds to enzymes and receptors at an atomic level. These studies provide critical insights into the compound's mechanism of action and help in designing more effective derivatives. The integration of computational methods with experimental validation has accelerated the discovery process significantly.
The therapeutic potential of H-MET-ILE-OH extends beyond inflammation and cancer treatment. Emerging research suggests its utility in neurodegenerative diseases, where peptide-based therapies have shown promise. For example, studies indicate that peptidomimetics can cross the blood-brain barrier more effectively than natural peptides, making them ideal candidates for treating conditions like Alzheimer's disease and Parkinson's disease. The hydroxyl group in H-MET-ILE-OH may play a role in enhancing its ability to interact with neural receptors without causing off-target effects.
In conclusion, compound with CAS No. 40883-17-8 and product name H-MET-ILE-OH represents a significant breakthrough in pharmaceutical chemistry. Its unique molecular structure, combined with its potential applications in drug development, makes it a highly valuable compound for further research. As scientific understanding continues to evolve, it is likely that new therapeutic uses for H-MET-ILE-OH will be discovered, further solidifying its importance in modern medicine.
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